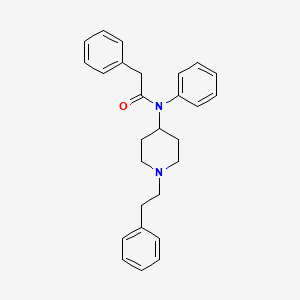
Phenylacetyl Fentanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylacetyl fentanyl (hydrochloride) is a synthetic opioid that is structurally similar to fentanyl, a well-known potent analgesic. This compound is primarily used in research and forensic applications due to its high potency and structural similarity to other opioids . It is regulated as a Schedule I compound in the United States, indicating its high potential for abuse and lack of accepted medical use .
Preparation Methods
The synthesis of phenylacetyl fentanyl (hydrochloride) involves a multi-step process that is similar to the synthesis of fentanyl and its analogs. The general synthetic route includes the following steps :
N-Phenethyl-4-piperidone (NPP) Formation: This is the initial step where N-phenethyl-4-piperidone is synthesized.
Reductive Amination: NPP undergoes reductive amination with aniline to form 4-anilino-N-phenethylpiperidine (ANPP).
Acylation: ANPP is then acylated with phenylacetyl chloride to produce this compound.
Hydrochloride Salt Formation: Finally, the free base of this compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods typically involve optimization of these steps to achieve high yields and purity. The process may include the use of various catalysts and solvents to enhance reaction efficiency and product isolation .
Chemical Reactions Analysis
Phenylacetyl fentanyl (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the phenylacetyl group, leading to the formation of substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various analogs and derivatives of this compound, which may have different pharmacological properties.
Scientific Research Applications
Phenylacetyl fentanyl (hydrochloride) is primarily used in scientific research due to its structural similarity to fentanyl and other opioids. Its applications include:
Forensic Chemistry: Used as a reference standard in forensic laboratories for the identification and quantification of fentanyl analogs in biological samples.
Pharmacological Studies: Employed in studies to understand the pharmacokinetics and pharmacodynamics of synthetic opioids.
Analytical Chemistry: Utilized in the development of analytical methods for the detection and quantification of synthetic opioids in various matrices.
Mechanism of Action
Phenylacetyl fentanyl (hydrochloride) exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor, which is coupled to G-proteins . Activation of these receptors leads to the exchange of GTP for GDP on the G-proteins, resulting in the downregulation of adenylate cyclase and a decrease in cyclic AMP (cAMP) levels . This reduction in cAMP leads to decreased neurotransmitter release and subsequent analgesic effects. The compound’s high potency is attributed to its strong affinity for the mu-opioid receptor and its ability to cross the blood-brain barrier efficiently .
Comparison with Similar Compounds
Phenylacetyl fentanyl (hydrochloride) is similar to other fentanyl analogs, such as acetylfentanyl, acrylfentanyl, and furanylfentanyl . it has unique structural features that differentiate it from these compounds:
Acetylfentanyl: Contains an acetyl group instead of a phenylacetyl group.
Acrylfentanyl: Contains an acryl group, which imparts different pharmacological properties.
Furanylfentanyl: Contains a furan ring, which affects its binding affinity and potency.
The uniqueness of this compound lies in its phenylacetyl group, which influences its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and forensic applications .
Properties
Molecular Formula |
C27H30N2O |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N,2-diphenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C27H30N2O/c30-27(22-24-12-6-2-7-13-24)29(25-14-8-3-9-15-25)26-17-20-28(21-18-26)19-16-23-10-4-1-5-11-23/h1-15,26H,16-22H2 |
InChI Key |
QIGINNCOUQLAIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















